molecular formula C4H7ClO3 B2372735 1-Chloroethyl methyl carbonate CAS No. 80196-03-8

1-Chloroethyl methyl carbonate

Cat. No. B2372735
CAS RN: 80196-03-8
M. Wt: 138.55
InChI Key: CERXDWLUWLFFEK-UHFFFAOYSA-N
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Description

1-Chloroethyl methyl carbonate is a chemical compound with the molecular formula C4H7ClO3 . It has an average mass of 138.550 Da and a monoisotopic mass of 138.008377 Da . It is also known by other names such as (1S)-1-Chlorethyl-methylcarbonat in German, Carbonate de (1S)-1-chloroéthyle et de méthyle in French, and Carbonic acid, (1S)-1-chloroethyl methyl ester .


Molecular Structure Analysis

The molecular structure of 1-Chloroethyl methyl carbonate consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and no hydrogen bond donors .


Physical And Chemical Properties Analysis

1-Chloroethyl methyl carbonate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 127.3±23.0 °C at 760 mmHg . The vapour pressure of this compound is 11.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.5±3.0 kJ/mol . The flash point is 42.2±21.6 °C . The index of refraction is 1.412 . The molar refractivity is 28.9±0.3 cm3 . The polar surface area is 36 Å2 . The polarizability is 11.5±0.5 10-24 cm3 . The surface tension is 29.8±3.0 dyne/cm . The molar volume is 116.2±3.0 cm3 .

Scientific Research Applications

  • Versatile Compound for Eco-friendly Alternatives : Dimethyl carbonate (DMC), a compound related to 1-Chloroethyl methyl carbonate, is used as an eco-friendly alternative for methylation and carbonylation processes. Its reactivity is adjustable, allowing for selective mono-C- and mono-N-methylation reactions, making it a green reagent for syntheses that prevent pollution (Tundo & Selva, 2002).

  • Chemical Analysis and Determination Methods : Research on compounds like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, which share a structural similarity with 1-Chloroethyl methyl carbonate, has led to the development of methods for their determination in biological fluids. Such methods are vital for analyzing the presence and concentration of these compounds in medical and environmental samples (Caddy & Idowu, 1984).

  • Applications in Polymerization Processes : 1,3-Dioxanone-2, closely related to 1-Chloroethyl methyl carbonate, is used in cationic polymerization processes. Studies on its polymerization provide insights into the chemical mechanisms and potential applications in the synthesis of new materials (Kricheldorf & Jenssen, 1989).

  • Electrolyte Solvent for Lithium-ion Batteries : Dimethyl methyl phosphate, a compound with similarities to 1-Chloroethyl methyl carbonate, has been tested as a nonflammable electrolyte solvent for Li-ion batteries. This indicates potential applications in enhancing the safety and efficiency of lithium-ion batteries (Feng et al., 2008).

  • Synthesis of Biologically Active Compounds : Research includes the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for anticancer drugs. This highlights the role of compounds like 1-Chloroethyl methyl carbonate in the synthesis of medically significant compounds (Zhang et al., 2019).

Safety and Hazards

1-Chloroethyl methyl carbonate is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage . It is also fatal if inhaled . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

1-Chloroethyl methyl carbonate is a versatile chemical compound used in various organic synthesis processes . .

Mode of Action

The compound is an alkyl halide, and alkyl halides are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon, which is bonded to the halogen (chlorine in this case). This leads to the formation of a new bond and the expulsion of the halogen .

Result of Action

The molecular and cellular effects of 1-Chloroethyl methyl carbonate’s action would depend on the specific context of its use. In organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds would depend on their specific structures and properties.

properties

IUPAC Name

1-chloroethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERXDWLUWLFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethyl methyl carbonate

CAS RN

80196-03-8
Record name 1-chloroethyl methyl carbonate
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